(1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride
CAS No.:
Cat. No.: VC15869071
Molecular Formula: C9H10Cl2FN
Molecular Weight: 222.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10Cl2FN |
|---|---|
| Molecular Weight | 222.08 g/mol |
| IUPAC Name | (1R,2S)-2-(3-chloro-5-fluorophenyl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H9ClFN.ClH/c10-6-1-5(2-7(11)3-6)8-4-9(8)12;/h1-3,8-9H,4,12H2;1H/t8-,9+;/m0./s1 |
| Standard InChI Key | HFVRUHLKLCHLQS-OULXEKPRSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]1N)C2=CC(=CC(=C2)Cl)F.Cl |
| Canonical SMILES | C1C(C1N)C2=CC(=CC(=C2)Cl)F.Cl |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
The compound features a cyclopropane ring fused to a 3-chloro-5-fluorophenyl group and an amine functional group. The cyclopropane ring imposes significant steric strain, which influences the molecule’s conformational rigidity and reactivity. The (1R,2S) stereochemistry denotes the spatial arrangement of the amine and aryl groups, critical for its interactions with biological targets .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2227914-40-9 | |
| Molecular Formula | ||
| Molecular Weight | 222.1 g/mol | |
| Purity | 95% | |
| Storage Conditions | Dry, cold environment |
Stereochemical Significance
The (1R,2S) configuration ensures enantiomeric purity, a prerequisite for pharmaceutical efficacy. Asymmetric synthesis methods, such as those employing chiral oxazaborolidine catalysts, are often utilized to achieve this configuration . The spatial arrangement of the chloro and fluoro substituents on the phenyl ring further modulates electronic properties, impacting solubility and receptor binding .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride involves multi-step organic reactions. A modified Claisen-Schmidt condensation followed by N-benzene sulfonylization is a common approach, as evidenced by protocols for analogous compounds .
Key Reaction Steps
-
Cyclopropanation: Ethyl diazoacetate reacts with styrene derivatives under ruthenium catalysis to form the cyclopropane core .
-
Chiral Reduction: Borane-dimethylsulfide complexes with oxazaborolidine catalysts achieve stereoselective reduction of ketone intermediates .
-
Salt Formation: The free base amine is treated with hydrochloric acid to yield the hydrochloride salt .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclopropanation | Ru catalyst, ethyl diazoacetate | 87% | |
| Chiral Reduction | Oxazaborolidine, BH₃·SMe₂ | 90% | |
| Hydrochloride Formation | HCl in toluene | 95% |
Industrial-Scale Challenges
Industrial production faces hurdles such as the use of hazardous reagents (e.g., diazomethane) and high costs associated with chiral catalysts . Recent patents highlight efforts to streamline processes, such as in situ azide formation and solvent recycling .
Pharmacological and Biomedical Applications
Anti-Inflammatory Activity
While direct evidence is lacking, related cyclopropane derivatives demonstrate anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) . The chloro and fluoro substituents may enhance binding affinity to inflammatory mediators .
Future Directions and Research Gaps
Mechanistic Studies
Further research is needed to elucidate the compound’s mode of action, particularly its interaction with microbial targets or inflammatory pathways.
Process Optimization
Advances in asymmetric catalysis and green chemistry could reduce production costs and environmental impact .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume